![molecular formula C10H9BrO4 B3031980 2-(2-Acetyl-5-bromophenoxy)acetic acid CAS No. 90772-69-3](/img/structure/B3031980.png)
2-(2-Acetyl-5-bromophenoxy)acetic acid
Overview
Description
“2-(2-Acetyl-5-bromophenoxy)acetic acid” is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 . It is used for research purposes.
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
“2-(2-Acetyl-5-bromophenoxy)acetic acid” is a powder with a melting point of 173-178°C .Scientific Research Applications
Related Compounds and Potential Applications
Chlorophenoxy Compounds : Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used herbicides. Studies on their environmental impact, toxicology, and mechanisms of action could offer parallels for understanding the environmental and biological interactions of "2-(2-Acetyl-5-bromophenoxy)acetic acid" (Stackelberg, 2013).
Phenolic Acids : Research on other phenolic acids such as Chlorogenic Acid (CGA) has shown a range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. These findings could suggest potential research directions for "2-(2-Acetyl-5-bromophenoxy)acetic acid" in similar domains (Naveed et al., 2018).
Herbicide Toxicity and Environmental Impact : The toxicological profile and environmental impact of herbicides like 2,4-D have been extensively studied, providing a framework for assessing the safety and ecological effects of related compounds, including "2-(2-Acetyl-5-bromophenoxy)acetic acid" (Zuanazzi et al., 2020).
Acetic Acid as a Bioherbicide : Acetic acid has been explored for its herbicidal properties, offering an environmentally friendly alternative to synthetic herbicides. This application suggests a potential avenue for the use of "2-(2-Acetyl-5-bromophenoxy)acetic acid" in sustainable agriculture or weed management practices (Mahachai & Subsoontorn, 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to targetCOX-2 , an enzyme that plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
Based on its structure, it may undergonucleophilic acyl substitution reactions . In such reactions, the carbonyl oxygen of the acetic acid moiety is first protonated, which draws electron density away from the carbon and increases its electrophilicity .
Biochemical Pathways
Compounds that target cox-2, like this one might, are involved in thearachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The compound’smolecular weight is 273.08 g/mol , which could influence its pharmacokinetic properties.
Result of Action
If it acts as a cox-2 inhibitor, it could potentially reduce the production of prostaglandins, thereby reducing inflammation .
Action Environment
It’s worth noting that the compound is moderately soluble in water and can dissolve more readily in organic solvents like benzene and alcohol . This solubility could potentially influence its action and efficacy.
properties
IUPAC Name |
2-(2-acetyl-5-bromophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)8-3-2-7(11)4-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOOPHNSSCTKMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303742 | |
Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-5-bromophenoxy)acetic acid | |
CAS RN |
90772-69-3 | |
Record name | NSC160877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-acetyl-5-bromophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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